molecular formula C20H19NO B12911506 (6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)methanol CAS No. 73009-93-5

(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)methanol

Katalognummer: B12911506
CAS-Nummer: 73009-93-5
Molekulargewicht: 289.4 g/mol
InChI-Schlüssel: OXRBCIFDEACSSY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)methanol is a chemical compound with the molecular formula C20H19NO It belongs to the class of pyrrolizine derivatives, which are known for their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1,2-diphenylethane-1,2-dione with hydrazine to form the corresponding hydrazone, followed by cyclization to yield the pyrrolizine core. The hydroxymethyl group can be introduced through a subsequent reduction reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Large-scale production would require careful control of reaction conditions, purification processes, and waste management to ensure high purity and minimal environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the pyrrolizine core or the phenyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the phenyl rings or the pyrrolizine core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups onto the phenyl rings or the pyrrolizine core.

Wissenschaftliche Forschungsanwendungen

(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)methanol has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying pyrrolizine derivatives.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Medicine: Potential therapeutic applications include its use as a lead compound for developing drugs with anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of (6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)methanol involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structure allows it to fit into specific binding sites, modulating the activity of its targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with the receptor’s binding domain.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)acetaldehyde
  • (6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)propanoic acid
  • (6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)oxalate

Uniqueness

(6,7-Diphenyl-2,3-dihydro-1H-pyrrolizin-5-yl)methanol is unique due to its specific hydroxymethyl group, which imparts distinct chemical and biological properties. This functional group allows for further chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Eigenschaften

CAS-Nummer

73009-93-5

Molekularformel

C20H19NO

Molekulargewicht

289.4 g/mol

IUPAC-Name

(1,2-diphenyl-6,7-dihydro-5H-pyrrolizin-3-yl)methanol

InChI

InChI=1S/C20H19NO/c22-14-18-20(16-10-5-2-6-11-16)19(15-8-3-1-4-9-15)17-12-7-13-21(17)18/h1-6,8-11,22H,7,12-14H2

InChI-Schlüssel

OXRBCIFDEACSSY-UHFFFAOYSA-N

Kanonische SMILES

C1CC2=C(C(=C(N2C1)CO)C3=CC=CC=C3)C4=CC=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.